molecular formula C6H13NO4 B038846 Methyl 2-amino-3,3-dimethoxypropanoate CAS No. 120105-69-3

Methyl 2-amino-3,3-dimethoxypropanoate

Cat. No.: B038846
CAS No.: 120105-69-3
M. Wt: 163.17 g/mol
InChI Key: NIXPLHUKPYRVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3,3-dimethoxypropanoate is an α-amino ester derivative characterized by a central propanoate backbone with an amino group at the C2 position and two methoxy groups at the C3 position. This structure imparts unique reactivity, making it valuable in synthesizing modified amino acids and heterocyclic compounds. Its applications span pharmaceutical intermediates and materials science, particularly in constructing non-natural amino esters for bioactive molecules .

Properties

CAS No.

120105-69-3

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

methyl 2-amino-3,3-dimethoxypropanoate

InChI

InChI=1S/C6H13NO4/c1-9-5(8)4(7)6(10-2)11-3/h4,6H,7H2,1-3H3

InChI Key

NIXPLHUKPYRVGK-UHFFFAOYSA-N

SMILES

COC(C(C(=O)OC)N)OC

Canonical SMILES

COC(C(C(=O)OC)N)OC

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Comparative Overview

Compound Name Molecular Formula Key Substituents Synthesis Method Key Applications Reference
Methyl 2-amino-3,3-dimethoxypropanoate C₆H₁₃NO₄ -NH₂, -OCH₃ Not explicitly described Peptide analogs, heterocycles N/A
Methyl 2-acetamido-2,3-dimethoxypropanoate (3aa) C₈H₁₅NO₅ -NHCOCH₃, -OCH₃ Electrochemical oxidation Unnatural amino esters
Methyl 2-bromo-3,3-dimethoxypropanoate C₆H₁₁BrO₄ -Br, -OCH₃ Bromination Electrophilic intermediates
Ethyl 2-(2-cyano-2-ethoxycarbonylethenyl)amino... C₁₃H₂₀N₄O₃ -CN, -COOEt, -NEt₂ Enamine formation Heterocyclic scaffolds for drug design

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